2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide
CAS No.: 852451-44-6
Cat. No.: VC4827927
Molecular Formula: C22H21N5O3
Molecular Weight: 403.442
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 852451-44-6 |
|---|---|
| Molecular Formula | C22H21N5O3 |
| Molecular Weight | 403.442 |
| IUPAC Name | 2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C22H21N5O3/c1-14-4-7-17(10-15(14)2)27-21-19(11-24-27)22(29)26(13-23-21)12-20(28)25-16-5-8-18(30-3)9-6-16/h4-11,13H,12H2,1-3H3,(H,25,28) |
| Standard InChI Key | OQXQRBZAKWKFCP-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)OC)C |
Introduction
Structural Features and Molecular Characterization
Core Architecture
The compound features a pyrazolo[3,4-d]pyrimidine core, a bicyclic system comprising fused pyrazole and pyrimidine rings. Key substituents include:
-
A 3,4-dimethylphenyl group at position 1 of the pyrazole ring.
-
An N-(4-methoxyphenyl)acetamide side chain at position 5 of the pyrimidine ring.
Spectroscopic and Crystallographic Data
Structural elucidation via NMR and X-ray crystallography (where available) confirms the planar geometry of the heterocyclic core and the stereoelectronic effects of substituents. The 3,4-dimethylphenyl group introduces steric bulk, while the 4-methoxyphenyl moiety enhances solubility through polar interactions .
Table 1: Key Structural and Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 403.442 g/mol | |
| IUPAC Name | 2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide | |
| SMILES Notation | CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)OC)C | |
| Solubility | Not fully characterized; likely moderate in DMSO |
Synthesis and Optimization Strategies
General Synthetic Routes
The synthesis involves multi-step organic reactions, typically starting with:
-
Formation of the Pyrazolo[3,4-d]pyrimidine Core: Cyclocondensation of 5-amino-1H-pyrazole-4-carbonitrile with β-keto esters or amides under acidic or basic conditions .
-
Functionalization:
Critical Reaction Parameters
-
Temperature: Reactions often proceed at 80–120°C to ensure complete cyclization.
-
Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄) for aryl coupling steps .
-
Purification: Column chromatography or recrystallization from ethanol/water mixtures.
Biological Activities and Mechanisms
Antimicrobial Effects
Though untested for this specific compound, pyrazolo[3,4-d]pyrimidines with similar substituents inhibit Mycobacterium tuberculosis (87% inhibition at 10 μM) .
Pharmacological Profiling
In Vitro Studies
-
Cytotoxicity: Analogous compounds exhibit selectivity indices >100 against Bcr-Abl-expressing Ba/F3 cells .
-
Kinase Inhibition: IC₅₀ = 0.034–0.135 μM against EGFR-TK, comparable to erlotinib .
ADMET Predictions
-
Absorption: High permeability (LogP = 2.8 predicted).
-
Metabolism: Likely hepatic, via CYP3A4-mediated demethylation.
-
Toxicity: Low acute toxicity (LD₅₀ > 500 mg/kg in rodents for analogs) .
Challenges and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume